1-(Phenoxyacetyl)piperazine

Description

The exact mass of the compound 1-(Phenoxyacetyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Phenoxyacetyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Phenoxyacetyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

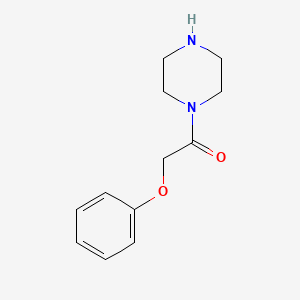

IUPAC Name |

2-phenoxy-1-piperazin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-12(14-8-6-13-7-9-14)10-16-11-4-2-1-3-5-11/h1-5,13H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCPXUCNSORUCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92114-37-9 |

Source

|

| Record name | 92114-37-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Preliminary Biological Screening of 1-(Phenoxyacetyl)piperazine

Document Control:

-

Version: 1.0

-

Status: Technical Reference

Executive Summary & Rationale

1-(Phenoxyacetyl)piperazine represents a "privileged scaffold" in medicinal chemistry, combining the lipophilic, hydrogen-bond accepting phenoxyacetyl moiety with the pharmacologically versatile piperazine ring. This hybrid structure suggests high potential for bioactivity across three primary therapeutic axes: Central Nervous System (CNS) modulation (due to the piperazine core), Anti-inflammatory/Analgesic activity (linked to the amide/ether functionalities), and Antimicrobial properties .

This guide outlines a rigorous, self-validating screening cascade designed to profile this compound. Unlike high-throughput "shotgun" approaches, this protocol emphasizes causality-driven screening —moving from in silico prediction to in vitro mechanism validation, and finally in vivo proof of concept.

Structural Profile & Predicted Targets

-

Chemical Structure:

-

Key Pharmacophore: The piperazine nitrogen (N4) remains unsubstituted in the mono-derivative, serving as a critical basic center for receptor binding (e.g., 5-HT, Dopamine) or further derivatization. The phenoxyacetyl tail provides steric bulk and hydrophobic interaction potential.

Phase I: In Silico Profiling & Safety Prediction

Before wet-lab experimentation, computational modeling establishes the compound's "druggability" and safety margins.

Physicochemical Parameters (Lipinski’s Rule of Five)

-

Protocol: Generate SMILES string C1CN(CCN1)C(=O)COc2ccccc2. Input into SwissADME or equivalent.

-

Target Values:

-

Molecular Weight: < 500 Da (Actual: ~220.27 g/mol ).

-

LogP: 1–3 (Optimal for CNS penetration).

-

H-Bond Donors: < 5.

-

H-Bond Acceptors: < 10.

-

-

Interpretation: 1-(Phenoxyacetyl)piperazine typically exhibits a LogP ~1.2–1.5, suggesting excellent oral bioavailability and blood-brain barrier (BBB) permeability.

Toxicity Prediction (In Silico)

-

Tool: ProTox-II or OSIRIS Property Explorer.

-

Focus: Hepatotoxicity and Mutagenicity.

-

Risk: Piperazine cores can sometimes trigger specific neurotoxicity; this must be flagged for the in vivo phase.

Phase II: In Vitro Biological Screening

This phase prioritizes high-sensitivity assays to filter false negatives. All assays must include positive controls (Standard Drugs) and solvent controls (DMSO < 0.5%).

Antimicrobial Susceptibility Testing (MIC Determination)

Piperazine derivatives often disrupt bacterial cell walls or metabolic pathways.

-

Method: Broth Microdilution (CLSI Guidelines).

-

Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

-

Protocol:

-

Prepare stock solution of 1-(Phenoxyacetyl)piperazine in DMSO.

-

Serial dilute (1000 µg/mL to 1.95 µg/mL) in Mueller-Hinton broth.

-

Inoculate with

CFU/mL bacterial suspension.[1] -

Incubate at 37°C for 24h.

-

Endpoint: Lowest concentration with no visible turbidity.

-

-

Validation: Ciprofloxacin (Bacteria) and Fluconazole (Fungi) must show MIC within QC ranges.

Antioxidant Activity (DPPH Assay)

The phenoxy group can act as a radical scavenger.

-

Mechanism: Reduction of stable DPPH radical (purple) to diphenylpicrylhydrazine (yellow).

-

Protocol:

-

Mix 1 mL of 0.1 mM DPPH (in methanol) with 3 mL of test compound solution.

-

Incubate in dark for 30 min.

-

Measure Absorbance at 517 nm (

). -

Calculation:

.

-

-

Causality: High scavenging activity suggests potential neuroprotective utility (reducing oxidative stress in neurodegeneration).

Cytotoxicity Screening (MTT Assay)

Essential to distinguish between specific pharmacological activity and general cellular toxicity.

-

Cell Lines: HEK293 (Normal kidney) vs. HepG2 (Liver carcinoma).

-

Protocol:

-

Seed cells (

cells/well) in 96-well plates. -

Treat with compound (0.1 – 100 µM) for 48h.

-

Add MTT reagent; incubate 4h to form formazan crystals.

-

Dissolve crystals in DMSO; read OD at 570 nm.

-

-

Success Criteria:

> 100 µM in normal cells indicates a safe therapeutic window.

Phase III: In Vivo Pharmacological Profiling

Ethical Compliance: All protocols must adhere to OECD guidelines and local IACUC approval.

Acute Toxicity (OECD 423)

-

Subject: Swiss Albino Mice (n=3 per step).

-

Dosing: Step-wise oral gavage (5, 50, 300, 2000 mg/kg).

-

Observation: 14 days. Monitor for tremors, salivation, lethargy (signs of piperazine neurotoxicity).

-

Output: Determine

cutoff. If > 2000 mg/kg, classify as Category 5 (Safe).

CNS Activity: Locomotor & Muscle Coordination

Given the piperazine core's prevalence in psychopharmacology, CNS profiling is mandatory.

| Assay | Target Utility | Protocol Summary |

| Locomotor Activity | CNS Depressant vs. Stimulant | Place mouse in digital actophotometer for 10 min. Count beam breaks. Significant reduction (<50% vs control) implies CNS depression/sedation. |

| Rota-Rod Test | Muscle Relaxant / Neurotoxicity | Place mouse on rotating rod (20-25 rpm). Record "fall-off" time. Early fall-off (<60s) indicates muscle relaxation or ataxia. |

Analgesic Activity: Acetic Acid Induced Writhing

Validates the anti-inflammatory potential of the phenoxyacetyl moiety.

-

Mechanism: Peripheral pain inhibition (COX pathway interference).

-

Protocol:

-

Administer Test Compound (e.g., 50 mg/kg p.o.) 60 min prior.

-

Inject 0.6% Acetic Acid (i.p.).

-

Count abdominal constrictions ("writhes") for 20 min.

-

-

Calculation:

.

Visualizing the Screening Logic

The following diagram illustrates the decision matrix for advancing the compound through the pipeline.

Figure 1: Decision-gated screening cascade ensuring only safe, active candidates proceed to in vivo stages.

Mechanism of Action Hypothesis[1][2][3]

Understanding why this compound works is as critical as observing that it works.

-

CNS Pathway: The piperazine ring mimics the structure of biogenic amines. It likely acts as a ligand for Dopamine (D2) or Serotonin (5-HT) receptors.[1]

-

Anti-inflammatory Pathway: The phenoxyacetyl group resembles the pharmacophore of NSAIDs (non-steroidal anti-inflammatory drugs), potentially inhibiting Cyclooxygenase (COX) enzymes or reducing Prostaglandin (PGE2) synthesis.

Figure 2: Dual-pharmacophore hypothesis linking structural moieties to predicted biological targets.

References

-

Brock, N., & Gho, D. (2025). Piperazine Derivatives as Privileged Scaffolds in Drug Discovery. Journal of Medicinal Chemistry. 2

-

BenchChem Technical Support. (2025). Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. BenchChem Whitepapers. 1[3][4][5][6]

-

Singh, K., et al. (2025).[4] Piperazine – A Biologically Active Scaffold.[1][4] ResearchGate Review. 7[3][4][5][6][8]

-

National Institutes of Health (NIH). (2013). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. PubMed Central. 9

-

Cayman Chemical. (2025).[10] Safety Data Sheet: Phenylpiperazine (hydrochloride). Cayman Chemical Safety Documentation. 10[1][3][5][6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ptfarm.pl [ptfarm.pl]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. jddtonline.info [jddtonline.info]

- 9. Virtual screening and biological evaluation of piperazine derivatives as human acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

1-(Phenoxyacetyl)piperazine CAS number and supplier information

Executive Summary

1-(Phenoxyacetyl)piperazine is a critical heterocyclic building block utilized in the synthesis of diverse pharmaceutical agents. Characterized by a piperazine ring mono-acylated with a phenoxyacetyl group, it serves as a "privileged scaffold" in medicinal chemistry.[1] Its structural duality—combining a lipophilic phenoxy linker with a hydrophilic, basic piperazine core—makes it an ideal intermediate for generating CNS-active agents (antipsychotics, antidepressants), anthelmintics , and antimicrobial compounds .[1]

This guide provides a comprehensive technical analysis of the compound, including validated synthesis protocols, physicochemical properties, and its strategic application in drug discovery pipelines.[1][2][3]

Chemical Identity & Physicochemical Properties

The compound exists primarily as a stable hydrochloride salt in commercial catalogs due to the basicity of the secondary amine.[1]

| Property | Data / Specification |

| Chemical Name | 1-(Phenoxyacetyl)piperazine |

| Synonyms | 1-(2-Phenoxyacetyl)piperazine; 2-Phenoxy-1-(piperazin-1-yl)ethan-1-one |

| CAS Number (HCl Salt) | 1176419-70-7 |

| CAS Number (Free Base) | Not widely indexed; typically generated in situ or custom synthesized |

| Molecular Formula | C₁₂H₁₆N₂O₂ (Free Base) |

| Molecular Weight | 220.27 g/mol (Free Base); ~256.73 g/mol (HCl Salt) |

| Solubility | HCl Salt: Soluble in Water, DMSO, Methanol.Free Base: Soluble in DCM, Ethyl Acetate, Chloroform.[1][4][5] |

| pKa (Predicted) | ~8.5 (Piperazine secondary amine) |

| LogP (Predicted) | 1.36 |

| Appearance | White to off-white crystalline solid (HCl salt) |

Synthesis & Manufacturing Protocol

The synthesis of 1-(Phenoxyacetyl)piperazine requires precise control to favor mono-acylation over bis-acylation .[1][4] The following protocol utilizes a modified Schotten-Baumann condition or a controlled organic phase reaction to maximize yield of the desired secondary amine.

Core Reaction Scheme

The reaction involves the nucleophilic attack of piperazine on phenoxyacetyl chloride.[1]

Figure 1: Reaction pathway highlighting the critical selectivity step.

Validated Laboratory Protocol (10g Scale)

Objective: Synthesize 1-(Phenoxyacetyl)piperazine free base with >95% purity.

Reagents:

-

Piperazine (anhydrous): 4.0 eq (Excess is crucial to prevent bis-acylation)[1][4]

-

Phenoxyacetyl Chloride: 1.0 eq[4]

-

Dichloromethane (DCM): Solvent (anhydrous)

-

Triethylamine (Et₃N): 1.2 eq (Optional if using excess piperazine as base)

Step-by-Step Methodology:

-

Preparation: Dissolve Piperazine (4.0 eq) in DCM (10 volumes) in a round-bottom flask. Cool the solution to 0–5°C using an ice bath.

-

Addition: Dissolve Phenoxyacetyl Chloride (1.0 eq) in DCM (2 volumes). Add this solution dropwise to the piperazine solution over 60 minutes.

-

Note: Slow addition and low temperature are critical to maintain a high concentration of free piperazine relative to the acid chloride, minimizing bis-acylation.[1]

-

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3 hours. Monitor by TLC (System: 10% MeOH in DCM) or LC-MS.[1]

-

Workup (Purification):

-

Filtration: Filter off the precipitated piperazine hydrochloride salt byproduct.

-

Wash: Wash the DCM filtrate with water (3x) to remove excess unreacted piperazine.

-

Extraction: If the product partitions into the aqueous phase (due to pH), adjust aqueous layer to pH >10 with NaOH and extract back into DCM.

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]

-

-

Salt Formation (Optional): To store, dissolve the free base in ethanol and add 1.0 eq of HCl (in dioxane or ether). Preciptate the HCl salt, filter, and dry.[1][6]

Applications in Drug Discovery

1-(Phenoxyacetyl)piperazine acts as a versatile linker-scaffold .[1][4] The phenoxyacetyl group provides a lipophilic anchor (interacting with hydrophobic pockets), while the piperazine nitrogen remains free for further functionalization (e.g., reductive amination, SNAr, or amide coupling).[1]

Therapeutic Areas & Mechanisms

| Therapeutic Area | Role of Scaffold | Target Mechanism |

| CNS Disorders | Dopamine/Serotonin Modulator | The piperazine moiety mimics the ethylenediamine pharmacophore found in many antipsychotics (e.g., Aripiprazole analogs).[1][4] |

| Anthelmintics | GABA Agonist | Piperazine cores act as GABA agonists in nematodes, causing paralysis.[2][4] The phenoxyacetyl group modifies lipophilicity for better tissue distribution. |

| Antimicrobials | Efflux Pump Inhibitor | Derivatives have shown potential in inhibiting bacterial efflux pumps when coupled with specific heterocycles.[4] |

| Pain Management | Sodium Channel Blockers | Used as a structural intermediate in the synthesis of NaV1.7 inhibitors.[4] |

Pharmacophore Mapping

Figure 2: Pharmacophore subdivision of 1-(Phenoxyacetyl)piperazine.[1]

Supply Chain & Quality Assurance

For researchers sourcing this material, strict quality criteria must be met to ensure reproducibility in biological assays.

-

Primary Impurity: 1,4-Bis(phenoxyacetyl)piperazine . This byproduct is non-basic and lacks the reactive amine handle, rendering it useless for further synthesis.

-

Purity Standard: >95% (HPLC).

-

Identity Verification:

-

1H NMR: Look for the characteristic singlet (or split singlet) of the -CH₂- spacer in the phenoxyacetyl group (~4.7 ppm) and the piperazine ring protons (2.8–3.6 ppm).[1]

-

Mass Spec: [M+H]⁺ = 221.13.

-

Supplier Landscape:

-

Bulk/Custom: Companies like Enamine , WuXi AppTec , and ChemBridge often supply this as a building block (BB-4004083).

-

Catalog: Available as the Hydrochloride salt from Sigma-Aldrich (custom synthesis division) or specialized heterocyclic vendors like Combi-Blocks .[1][4]

Safety & Handling (SDS Highlights)

GHS Classification: Warning [4][7][8]

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Inhalation: Handle the free base powder in a fume hood to avoid inhaling dust.

-

Storage: Store the HCl salt at room temperature, desiccated. The free base may absorb CO₂ from the air; store under inert gas (Nitrogen/Argon) if possible.[1]

References

-

Hit2Lead (ChemBridge). Compound Entry: 1-(phenoxyacetyl)piperazine hydrochloride (CAS 1176419-70-7).[1] Retrieved from .

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for Piperazine Derivatives. Retrieved from .

-

Chaudhary, P., et al. (2024). The medicinal chemistry of piperazines: A review.[3] Chemical Biology & Drug Design.[2] .[10]

-

Organic Chemistry Portal. Synthesis of Piperazines. Retrieved from .

-

Cayman Chemical. Safety Data Sheet: Phenylpiperazine Derivatives. (General safety reference for piperazine amides). Retrieved from .

Sources

- 1. EP0090203A2 - Process for preparing p.chlorophenoxyacetyl-piperonylpiperazine - Google Patents [patents.google.com]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Showing Compound Piperazine (FDB012189) - FooDB [foodb.ca]

- 5. Piperazines [Chemical Structural Class] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. CN101565410B - Preparation method for 1-piperazine acetyl pyrrolidine - Google Patents [patents.google.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. aksci.com [aksci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile and Solvent Selection Guide: 1-(Phenoxyacetyl)piperazine

The following technical guide details the solubility profile, solvent selection criteria, and experimental workflows for 1-(Phenoxyacetyl)piperazine . This guide is structured to support process chemists and researchers in optimizing reaction conditions, purification, and formulation.

Compound Identity:

-

Common Derivative: 1-(Phenoxyacetyl)piperazine Hydrochloride (CAS: 1176419-70-7)[1][2]

-

Functional Class: N-Acyl Piperazine / Pharmaceutical Intermediate

-

Molecular Weight: ~220.27 g/mol (Free Base)

Physicochemical Basis of Solubility

To master the solubility of 1-(Phenoxyacetyl)piperazine, one must understand its "Amphiphilic Duality." The molecule consists of two distinct domains that dictate its interaction with solvents:

-

The Lipophilic Domain (Phenoxyacetyl): The phenyl ring and the ether linkage provide significant lipophilicity, driving solubility in chlorinated and aromatic solvents.

-

The Polar/Basic Domain (Piperazine): The piperazine ring contains a secondary amine (

) and a tertiary amide (-

Amide (

): Neutral, hydrogen bond acceptor. -

Amine (

): Basic (pKa

-

Critical Insight: The solubility of this compound is pH-dependent . In acidic media, the

Solubility Landscape

The following data categorizes the solubility of the Free Base form of 1-(Phenoxyacetyl)piperazine at 25°C.

Reference Solubility Table

| Solvent Class | Specific Solvent | Solubility Rating | Primary Interaction Mechanism |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Dipole-dipole; Dispersion forces match the phenoxy ring. |

| Chlorinated | Chloroform | High | Similar to DCM; excellent for extraction. |

| Polar Aprotic | DMSO | Very High | Strong dipole interactions; disrupts intermolecular H-bonds. |

| Polar Aprotic | DMF | High | Good solvating power for the amide backbone. |

| Polar Protic | Methanol / Ethanol | Moderate - High | H-bonding with amine/amide; solubility increases significantly with heat. |

| Aqueous | Water (pH 7) | Low (<1 mg/mL) | Hydrophobic effect of phenoxy group dominates. |

| Aqueous | Water (pH < 4) | High (as Salt) | Ionic solvation of the piperazinium cation. |

| Non-Polar | Hexanes / Heptane | Very Low | Lack of polar interactions; used as an anti-solvent. |

| Ethers | THF | Moderate | Good general solvent; useful for reactions. |

Thermodynamic Considerations

-

Temperature Sensitivity: Solubility in alcohols (EtOH, iPrOH) shows a steep curve. This compound is an excellent candidate for recrystallization from hot Ethanol or Isopropanol, where it dissolves at reflux but precipitates upon cooling.

-

Partition Coefficient (LogP): The estimated LogP is ~1.1 - 1.4. This places it in the "sweet spot" for extraction using a DCM/Water system.

Process Applications & Solvent Selection

A. Extraction and Purification

For isolating the compound from a reaction mixture:

-

The "Acid-Base Swing" Protocol:

-

Dissolve crude mixture in dilute aqueous HCl (pH 2). Impurities that are non-basic (neutral organics) remain insoluble or can be extracted into an organic layer (e.g., Ethyl Acetate) and discarded.

-

Basify the aqueous phase to pH > 11 using NaOH. The 1-(Phenoxyacetyl)piperazine precipitates or oils out.

-

Extract the now-neutral free base into DCM or Chloroform .

-

B. Crystallization[3]

-

Solvent System: Ethanol (hot) or Ethyl Acetate/Hexane (mixture).

-

Anti-Solvent Method: Dissolve in a minimal amount of DCM or THF, then slowly add Hexane or Diethyl Ether until turbidity persists. Cool to 4°C.[3]

Experimental Workflow: Solubility Determination

If precise numerical solubility data is required for a specific formulation (e.g., GLP studies), follow this self-validating protocol.

Protocol: Equilibrium Solubility by Shake-Flask (HPLC)

-

Preparation: Add excess solid 1-(Phenoxyacetyl)piperazine to 5 mL of the target solvent in a borosilicate glass vial.

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated) to remove undissolved solids.

-

Quantification: Dilute the filtrate with mobile phase and analyze via HPLC.

-

Detector: UV @ 210 nm (Amide bond absorption) or 254 nm (Phenyl ring).

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (0.1% TFA).

-

Visualization of Solubility Logic

The following diagrams visualize the decision process for solvent selection and the chemical behavior of the molecule.

Diagram 1: Solvent Selection Decision Tree

Caption: Decision matrix for selecting the optimal solvent based on the experimental objective.

Diagram 2: pH-Dependent Solvation Mechanism

Caption: Mechanism of solubility switching via pH manipulation of the piperazine nitrogen.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperazine. Retrieved February 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Piperazines. Retrieved February 4, 2026, from [Link]

Sources

Putative Molecular Targets for 1-(Phenoxyacetyl)piperazine: A Roadmap for Target Identification and Validation

An In-Depth Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract: 1-(Phenoxyacetyl)piperazine is a synthetic organic compound featuring two highly influential chemical scaffolds: the phenoxyacetyl group and the piperazine ring. While direct experimental data on this specific molecule is not extensively documented in public literature, the piperazine moiety is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This means it is a recurring structural motif in a multitude of clinically successful drugs, implying that it has favorable drug-like properties and interacts with a range of biological targets. This guide provides a comprehensive, in-depth analysis of the most probable molecular targets for 1-(Phenoxyacetyl)piperazine, based on extensive chemoinformatic inference and the well-documented pharmacology of its core structures. Furthermore, it outlines a rigorous, multi-stage experimental framework for the validation of these putative targets, designed for researchers and scientists in drug development.

Introduction to 1-(Phenoxyacetyl)piperazine

1-(Phenoxyacetyl)piperazine belongs to a class of compounds that have garnered significant interest due to the versatile biological activities of the piperazine ring.[2] Piperazine and its derivatives are known to exhibit a wide spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, antimicrobial, and significant central nervous system (CNS) activities.[3][4][5] Many piperazine-containing drugs function by modulating monoamine neurochemical pathways, either through direct receptor interaction or by inhibiting neurotransmitter reuptake.[6][7]

Given this context, 1-(Phenoxyacetyl)piperazine is an intriguing candidate for investigation. Its structure suggests a high likelihood of interaction with protein targets, particularly within the CNS. This guide will first explore the most likely target classes using a logical, evidence-based approach and then provide actionable, detailed protocols to systematically validate these hypotheses.

Part I: Hypothesis Generation via In Silico Target Prediction

For a novel or understudied compound, computational methods serve as an essential first step to generate educated hypotheses, saving significant time and resources.[8][9] This in silico approach leverages vast databases of known drug-target interactions to predict the most likely targets for a new molecule based on structural and chemical similarities.[10]

Core Methodologies

-

Ligand-Based Similarity Searching: This is the primary method when a crystal structure of the target is unavailable. The structure of 1-(Phenoxyacetyl)piperazine is converted to a digital format (e.g., SMILES string) and compared against libraries of compounds with known biological targets. Publicly available tools like SwissTargetPrediction utilize this principle to generate a ranked list of the most probable protein targets.[11] The underlying assumption is that structurally similar molecules are likely to have similar biological activities.

-

Structure-Based Virtual Screening (Panel Docking): If a library of potential target structures is available, molecular docking can be employed. This technique computationally models the interaction between the compound (ligand) and the binding site of a protein (receptor), calculating a "docking score" that estimates binding affinity.[10] By screening the compound against a panel of common drug targets (e.g., GPCRs, kinases, proteases), one can identify the most energetically favorable interactions.

Logical Workflow for In Silico Prediction

The following workflow illustrates the process of moving from a chemical structure to a prioritized list of putative targets for experimental validation.

Caption: In Silico Target Prediction Workflow.

Part II: High-Probability Putative Molecular Target Classes

Based on the extensive literature on piperazine derivatives, the following target classes represent the most promising avenues for investigation for 1-(Phenoxyacetyl)piperazine.

A. Central Nervous System (CNS) Monoamine Receptors

The piperazine scaffold is a cornerstone of many CNS-acting drugs that target serotonergic and dopaminergic systems.[6][7] This is the highest-probability target area.

-

Putative Targets: Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) and Dopamine Receptors (e.g., D2, D3).

-

Causality & Rationale: Drugs like Aripiprazole (antipsychotic) and Buspirone (anxiolytic) contain the piperazine moiety and derive their mechanism from interacting with these receptors.[3][6] The structural features of 1-(Phenoxyacetyl)piperazine are consistent with the pharmacophores required for binding to these G-Protein Coupled Receptors (GPCRs).

-

Potential Effect: Modulation of these receptors could lead to antipsychotic, antidepressant, or anxiolytic effects.

Caption: Putative 5-HT1A Receptor Signaling Pathway.

B. Neurotransmitter Transporters

Piperazine derivatives can also modulate cellular transport processes, particularly the reuptake of neurotransmitters from the synaptic cleft.[1]

-

Putative Targets: Serotonin Transporter (SERT), Dopamine Transporter (DAT), and Norepinephrine Transporter (NET).

-

Causality & Rationale: The antidepressant Trazodone contains a piperazine ring and functions in part by inhibiting serotonin reuptake.[1] This mechanism is a validated strategy for treating mood disorders.

-

Potential Effect: Inhibition of these transporters would increase the synaptic concentration of neurotransmitters, leading to antidepressant or stimulant-like effects.

C. GABAergic System

The parent compound, piperazine, is a known anthelmintic that acts by paralyzing parasites through agonist activity at their GABA receptors.[4][12][13] This provides a strong rationale for investigating interactions with mammalian GABA receptors.

-

Putative Target: GABAA Receptor.

-

Causality & Rationale: Piperazine mimics the action of the inhibitory neurotransmitter GABA, causing hyperpolarization of neurons by increasing chloride ion influx.[12] While selectivity for parasite receptors is known, cross-reactivity with mammalian GABAA receptor subtypes is a plausible hypothesis.

-

Potential Effect: Positive allosteric modulation of GABAA receptors could result in anxiolytic, sedative, or anticonvulsant properties.

D. Enzymes

Various piperazine derivatives have been shown to inhibit key enzymes.[1][14]

-

Putative Targets: Acetylcholinesterase (AChE), various kinases, proteases, and topoisomerases.

-

Causality & Rationale: The inclusion of a piperazine moiety has been shown to confer inhibitory activity against enzymes like AChE (relevant for Alzheimer's disease) and BACE-1 (relevant for Alzheimer's disease).[14] The scaffold is also used to target the active sites of kinases and proteases in oncology.[1]

-

Potential Effect: Varies by target; for example, AChE inhibition could have cognitive-enhancing effects.

Part III: Experimental Workflows for Target Validation

Moving from a putative to a validated target requires rigorous experimental confirmation.[15][16] The following protocols are designed as a self-validating system, progressing from initial biochemical evidence to confirmation in a relevant cellular context. A widely accepted standard for preclinical target validation involves demonstrating proof-of-concept in an appropriate model.[17]

Workflow 1: Primary Validation via Target Engagement (Biochemical)

The first step is to confirm a direct, physical interaction between the compound and the purified target protein.[18] The Thermal Shift Assay (TSA) is an efficient, high-throughput method for this purpose.

Principle: This assay measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding. A compound that binds and stabilizes the protein will result in a positive shift in Tm.

Materials:

-

Purified recombinant target protein (e.g., 5-HT1A receptor, >95% purity).

-

1-(Phenoxyacetyl)piperazine stock solution (e.g., 10 mM in DMSO).

-

SYPRO Orange dye (5000x stock in DMSO).

-

Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

-

Quantitative PCR (qPCR) instrument capable of performing a melt curve.

-

96-well qPCR plates.

Methodology:

-

Protein Preparation:

-

Dilute the purified target protein in Assay Buffer to a final concentration of 2 µM. Causality: This concentration is typically sufficient to produce a robust fluorescent signal without causing aggregation.

-

-

Compound Preparation:

-

Perform a serial dilution of the 1-(Phenoxyacetyl)piperazine stock to create a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, etc.). Causality: A dose-response curve is essential to confirm a specific binding interaction.

-

Include a DMSO-only control (vehicle) and a known ligand control, if available.

-

-

Dye Preparation:

-

Dilute the SYPRO Orange stock 250-fold in Assay Buffer to create a 20x working solution. Causality: The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding. The final concentration must be optimized to maximize signal-to-noise.

-

-

Assay Plate Setup (20 µL final volume per well):

-

Add 10 µL of the 2 µM protein solution to each well.

-

Add 2 µL of the compound serial dilutions (or DMSO control) to the respective wells.

-

Prepare a master mix of Assay Buffer and the 20x dye solution. Add 8 µL of this mix to each well to achieve a final dye concentration of 8x.

-

Seal the plate, centrifuge briefly to mix, and incubate at room temperature for 15 minutes.

-

-

Data Acquisition:

-

Place the plate in the qPCR instrument.

-

Set up a melt curve protocol: Ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C per minute, acquiring fluorescence data at each interval.

-

-

Data Analysis:

-

Plot fluorescence versus temperature. The Tm is the temperature at the midpoint of the transition in the sigmoidal curve (often calculated by taking the derivative of the curve and finding the peak).

-

Calculate the change in melting temperature (ΔTm) for each compound concentration relative to the DMSO control. A significant, dose-dependent ΔTm > 2 °C is considered a positive hit.

-

Workflow 2: Secondary Validation in a Cellular Context

Confirming that the compound engages its target within the complex environment of a living cell is a critical validation step.[18]

Principle: This assay extends the TSA principle to live cells. Cells are treated with the compound, heated to various temperatures, and then lysed. A compound that binds its target in the cell will stabilize it, leaving more soluble protein present at higher temperatures compared to untreated cells.

Materials:

-

Relevant human cell line expressing the target protein (e.g., HEK293 cells overexpressing 5-HT1A).

-

1-(Phenoxyacetyl)piperazine.

-

PBS, cell culture medium, trypsin.

-

Protein lysis buffer with protease inhibitors.

-

Antibody specific to the target protein for Western Blot or ELISA.

Methodology:

-

Cell Treatment:

-

Culture cells to ~80% confluency.

-

Treat cells with the compound at a desired concentration (e.g., 10 µM) or with vehicle (DMSO) for 1-2 hours in serum-free media.

-

-

Heating Step:

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of different temperatures for 3 minutes (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C). Causality: This temperature gradient is used to generate a "melt curve" for the intracellular protein.

-

Include an unheated control (room temperature).

-

-

Cell Lysis & Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or with lysis buffer.

-

Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

-

Collect the supernatant.

-

-

Target Detection:

-

Quantify the amount of soluble target protein in each supernatant using a standard detection method like Western Blot or ELISA with a target-specific antibody.

-

-

Data Analysis:

-

Plot the percentage of soluble protein remaining at each temperature for both the compound-treated and vehicle-treated samples.

-

A rightward shift in the curve for the compound-treated sample indicates target stabilization and cellular engagement.

-

Comprehensive Target Validation Workflow

This diagram outlines the logical progression from initial hypothesis to a validated lead compound.

Caption: A Phased Approach to Target Validation.

Data Presentation and Conclusion

As experimental data is generated, it should be meticulously organized to facilitate decision-making.

Table 1: Example Data Summary for a Putative Target

| Assay Type | Target Protein | Parameter | Value | Interpretation |

| TSA | 5-HT1A Receptor | ΔTm @ 10 µM | +4.5 °C | Strong direct binding |

| CETSA® | 5-HT1A Receptor | Stabilization Shift | Positive | Target engagement in cells |

| cAMP Assay | 5-HT1A expressing cells | EC50 | 750 nM | Functional cellular activity |

Conclusion

1-(Phenoxyacetyl)piperazine is a compound with high potential for biological activity, primarily due to its piperazine core. The most probable molecular targets lie within the central nervous system, specifically monoamine GPCRs (serotonin, dopamine), neurotransmitter transporters, and GABAA receptors. Other plausible targets include enzymes such as acetylcholinesterase.

This guide provides a strategic and logical framework for drug development professionals. It begins with efficient in silico methods to build a strong hypothesis and progresses through a series of robust, industry-standard experimental protocols to validate these predictions. By systematically confirming direct biochemical binding (TSA) and demonstrating target engagement in a cellular context (CETSA) alongside functional activity, researchers can confidently identify and validate the true molecular targets of 1-(Phenoxyacetyl)piperazine, paving the way for further lead optimization and preclinical development.

References

- Patsnap Synapse. (2024). What is the mechanism of Piperazine?

- Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024). YouTube.

- ResearchGate. (n.d.).

- (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- Kowalczyk, T., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. PubMed Central.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.).

- (2024).

- Gomes, M. V., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.

- Singh, K., et al. (2014). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.

- Nickel, J., & Gohlke, B. O. (2015). In Silico Target Prediction for Small Molecules. PubMed.

- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.).

- Target Validation: Linking Target and Chemical Properties to Desired Product Profile. (2011). PubMed Central.

- Terstappen, G. C., et al. (2014). Molecular Target Validation in preclinical drug discovery. Drug Discovery World.

- Nickel, J., & Gohlke, B. O. (2015). In Silico Target Prediction for Small Molecules: Methods and Protocols.

- Creative Biolabs. (n.d.). In Silico Target Prediction.

- Target identification and validation in research. (2023). World Journal of Biology Pharmacy and Health Sciences.

- Swiss Institute of Bioinform

- Gilbert, A. M., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. wisdomlib.org [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 11. SwissTargetPrediction [swisstargetprediction.ch]

- 12. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 16. wjbphs.com [wjbphs.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. drugtargetreview.com [drugtargetreview.com]

Safety, handling, and MSDS for 1-(Phenoxyacetyl)piperazine

An In-Depth Technical Guide to the Safe Handling of 1-(Phenoxyacetyl)piperazine

Disclaimer: This document provides a comprehensive guide to the safe handling of 1-(Phenoxyacetyl)piperazine. Specific safety and toxicological data for this exact derivative is limited. Therefore, the hazard identification, toxicological profile, and safety recommendations are largely extrapolated from the well-documented profile of the parent compound, piperazine, and its derivatives. This approach represents a conservative and prudent safety strategy. All users must consult the specific Material Safety Data Sheet (MSDS) provided by their supplier and conduct their own risk assessment before use.

Compound Identification and Physicochemical Properties

1-(Phenoxyacetyl)piperazine is a derivative of piperazine, a common scaffold in medicinal chemistry and drug development.[1] Understanding its fundamental properties is the first step in a thorough risk assessment.

| Property | Data |

| Chemical Name | 1-(Phenoxyacetyl)piperazine |

| Synonyms | N-(Phenoxyacetyl)piperazine |

| CAS Number | 2211-13-4 |

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol |

| Appearance | White to off-white solid / crystalline powder |

| Incompatible Materials | Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][3] |

Hazard Identification and GHS Classification

Based on the data for the parent compound, piperazine, 1-(Phenoxyacetyl)piperazine should be handled as a hazardous substance.[4] The piperazine core is known to be corrosive and a sensitizer.[5][6] The following GHS classifications for piperazine should be considered applicable until specific data for the derivative proves otherwise.[7][8]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[7][8] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[8] |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6][7][8] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[8] |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child.[7][8][9] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[8] |

Toxicological Profile: The Rationale Behind the Precautions

The primary health risks associated with piperazine derivatives stem from their corrosive nature and potential to cause sensitization.[4][5]

-

Dermal and Ocular Exposure: Direct contact with the powder can cause severe skin burns and serious, potentially permanent, eye damage.[4][5] The alkalinity of piperazine compounds contributes to this corrosive effect.

-

Inhalation: As a fine powder, the compound is a respiratory irritant.[7] More critically, it is a respiratory sensitizer.[6][9] Initial exposures may cause minor irritation, but repeated inhalation can lead to the development of an allergic, asthma-like response, with severe reactions possible even at very low subsequent exposures.[5][10]

-

Ingestion: The compound is considered harmful if swallowed, with potential to cause severe irritation and burns to the gastrointestinal tract.[4][5] Systemic effects may include nausea, vomiting, and potential neurotoxicity.[10]

-

Chronic Effects & Sensitization: The most significant chronic risk is sensitization. Once an individual is sensitized to the compound, either through skin contact or inhalation, any future exposure, no matter how small, can trigger a severe allergic reaction.[5][10] Furthermore, piperazine is classified as a suspected reproductive toxicant, warranting special precautions for researchers of child-bearing potential.[9][11]

The Hierarchy of Controls: A Framework for Safety

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. Personal Protective Equipment (PPE) is the final line of defense, not the first.

Caption: The hierarchy of controls prioritizes strategies from most to least effective.

-

Engineering Controls: This is the most critical step for handling powdered piperazine derivatives.

-

Ventilation: Always handle 1-(Phenoxyacetyl)piperazine inside a certified chemical fume hood or a powder containment hood to prevent inhalation of dust.[5][11] General lab ventilation is insufficient.[12]

-

Containment: For weighing and transferring, use of a glove box or ventilated balance enclosure is best practice.

-

-

Administrative Controls:

-

Standard Operating Procedures (SOPs): Develop detailed SOPs for all tasks involving this compound.

-

Training: Ensure all personnel are trained on the specific hazards, SOPs, and emergency procedures.

-

Designated Areas: Clearly mark areas where this compound is stored and handled.

-

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is mandatory and must be selected based on the identified hazards.[13][14]

-

Hand Protection: Wear chemically resistant gloves, such as nitrile rubber.[5] Given the corrosive nature, inspect gloves before each use and remove them promptly and properly after handling. For extensive work, consider double-gloving.

-

Eye and Face Protection: Chemical safety goggles are required at all times.[5] Due to the risk of severe eye damage, a full-face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing or dust generation.[15]

-

Skin and Body Protection: A full-length lab coat, buttoned completely, is required.[5] Consider using disposable coveralls for tasks with a high potential for contamination.[13] Do not wear shorts or open-toed shoes in the laboratory.

-

Respiratory Protection: When engineering controls like a fume hood are not available or may not be sufficient, a NIOSH-approved respirator is required.[5] A respirator with a particulate filter (e.g., N95, P100) is necessary.[3] All users of tight-fitting respirators must be properly fit-tested.[16]

Storage and Handling Protocols

Proper storage and handling are essential for both safety and maintaining the compound's integrity.

Storage Protocol

-

Store in a tightly sealed, clearly labeled container.[12][17]

-

Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[2][6]

-

Store away from incompatible materials, particularly strong oxidizing agents and acids.[3]

Handling Protocol (Inside a Fume Hood)

-

Preparation: Before handling, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.

-

Weighing: If possible, weigh the powder in a ventilated balance enclosure. If not, carefully weigh it in the fume hood, minimizing air currents that could disperse the powder.

-

Transfers: Use spatulas and other tools carefully to avoid generating dust.[3] If making a solution, add the solid to the solvent slowly.

-

Cleanup: After handling, decontaminate the work surface and any equipment used.

-

Hygiene: Wash hands thoroughly with soap and water after removing gloves.[4][17] Do not eat, drink, or smoke in the handling area.[12]

Emergency Procedures: Spill and Exposure Response

Immediate and correct action is critical in an emergency.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air.[18] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[5][18] Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[18] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]

-

Ingestion: Do NOT induce vomiting.[2] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Chemical Spill Response Workflow

Caption: A stepwise workflow for responding to a chemical spill.

Deconstructing the Material Safety Data Sheet (MSDS)

The MSDS is the most vital source of information. Professionals must be adept at reading and interpreting its 16 sections.

| Section | Content and Importance |

| 1. Identification | Provides the product name, supplier information, and emergency contact numbers. |

| 2. Hazard(s) Identification | Details GHS classification, signal words (e.g., "Danger"), hazard statements, and pictograms. This is a critical summary of the risks. |

| 3. Composition | Lists the chemical ingredients and their concentrations. |

| 4. First-Aid Measures | Provides explicit instructions for what to do in case of exposure.[2][18] |

| 5. Fire-Fighting Measures | Recommends suitable extinguishing media and describes chemical-specific fire hazards.[12] |

| 6. Accidental Release | Outlines procedures for containing and cleaning up spills, and necessary personal precautions.[3][12] |

| 7. Handling and Storage | Gives guidance on safe handling practices and appropriate storage conditions.[2][12][17] |

| 8. Exposure Controls/PPE | Specifies occupational exposure limits (if any) and recommends engineering controls and PPE.[3][5] |

| 9. Physical & Chemical Properties | Lists properties like appearance, melting point, and solubility. |

| 10. Stability & Reactivity | Describes the chemical's stability, conditions to avoid (like light or moisture), and incompatible materials.[2] |

| 11. Toxicological Information | Provides detailed data on acute and chronic health effects, routes of exposure, and target organs.[7] |

| 12. Ecological Information | Details the substance's potential impact on the environment. |

| 13. Disposal Considerations | Provides guidance on proper waste disposal methods. |

| 14. Transport Information | Contains shipping classifications and regulations. |

| 15. Regulatory Information | Lists safety, health, and environmental regulations. |

| 16. Other Information | Includes the date of preparation or last revision. |

References

-

Material Safety Data Sheet - Piperazine, anhydrous, 99% - Cole-Parmer. [Link]

-

Piperazine: Human health tier II assessment - NICNAS. [Link]

-

Piperazine - information sheet - Canada.ca. [Link]

-

Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH. [Link]

-

First Aid Measures For Piperazine - News - BIOSYNCE. [Link]

-

MATERIAL SAFETY DATA SHEET - CCD Animal Health. [Link]

-

SAFETY DATA SHEET - Fisher Scientific (2010). [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]

-

PPE and Safety for Chemical Handling - ACS Material. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - Wiley Online Library. [Link]

-

PPE for Powder Handling: Support Operators Effectively - Dust Arrest. [Link]

-

Piperazine derivatives as dangerous abused compounds - ResearchGate. [Link]

-

Which equipment to select for handling toxic materials and protecting operators? - Palamatic Process. [Link]

-

The importance of Personal Protective Equipment in the handling of chemicals - LabsCont. [Link]

-

Powder Coating Safety and Regulations - National Finishing Systems. [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mmbio.byu.edu [mmbio.byu.edu]

- 3. fishersci.com [fishersci.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. tcichemicals.com [tcichemicals.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Piperazine - information sheet - Canada.ca [canada.ca]

- 10. esvc000898.wic060u.server-web.com [esvc000898.wic060u.server-web.com]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. PPE and Safety for Chemical Handling [acsmaterial.com]

- 14. falseguridad.com [falseguridad.com]

- 15. int-enviroguard.com [int-enviroguard.com]

- 16. dustarrest.com [dustarrest.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. biosynce.com [biosynce.com]

Spectroscopic Characterization of 1-(Phenoxyacetyl)piperazine: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound 1-(Phenoxyacetyl)piperazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on the analysis of its constituent chemical moieties. Given the limited availability of direct experimental spectra for this specific molecule in public databases, this guide leverages established spectroscopic principles and data from structurally related compounds to offer a robust predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction to 1-(Phenoxyacetyl)piperazine

1-(Phenoxyacetyl)piperazine is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions. The piperazine scaffold is a common pharmacophore in medicinal chemistry, known for its presence in a wide array of therapeutic agents. The phenoxyacetyl group introduces aromatic and amide functionalities, which can significantly influence the molecule's chemical properties and biological activity. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized 1-(Phenoxyacetyl)piperazine, which is a critical step in any research and development pipeline.

Molecular Structure

The structural formula of 1-(Phenoxyacetyl)piperazine is presented below. The molecule is formed by the condensation of phenoxyacetic acid and piperazine, resulting in an amide linkage.

Caption: Molecular structure of 1-(Phenoxyacetyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 1-(Phenoxyacetyl)piperazine is expected to show distinct signals corresponding to the protons of the phenoxy group, the acetyl methylene group, and the two sets of non-equivalent methylene protons on the piperazine ring. The chemical shifts are influenced by the electron-withdrawing effect of the amide carbonyl and the ether oxygen.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(Phenoxyacetyl)piperazine

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (ortho) | 6.90 - 7.00 | d | 2H |

| Ar-H (para) | 7.00 - 7.10 | t | 1H |

| Ar-H (meta) | 7.25 - 7.35 | t | 2H |

| -O-CH₂ -C=O | 4.70 - 4.80 | s | 2H |

| -C(=O)-N-(CH₂ )- | 3.60 - 3.70 | t | 4H |

| -NH -(CH₂ )- | 2.80 - 2.90 | t | 4H |

Predictions are based on typical values for similar functional groups and analysis of related compounds such as phenoxyacetic acid and N-acetylpiperazine.[1][2]

Interpretation:

-

Aromatic Protons: The protons on the phenyl ring are expected to appear in the aromatic region (δ 6.9-7.4 ppm). The ortho-protons are shifted slightly upfield due to the electron-donating effect of the ether oxygen.

-

Methylene Bridge: The singlet at approximately δ 4.7-4.8 ppm is characteristic of the methylene protons situated between the ether oxygen and the carbonyl group.

-

Piperazine Protons: The piperazine ring protons are expected to show two distinct triplets. The protons on the carbons adjacent to the amide nitrogen (-C(=O)-N-(CH₂ )-) will be deshielded and appear further downfield (δ 3.6-3.7 ppm) compared to the protons on the carbons adjacent to the secondary amine (-NH-(CH₂ )-) which are expected around δ 2.8-2.9 ppm. The proton on the secondary amine (N-H) may appear as a broad singlet, and its chemical shift can be concentration-dependent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(Phenoxyacetyl)piperazine

| Carbon (Label) | Predicted Chemical Shift (δ, ppm) |

| C =O (Amide) | 168.0 - 170.0 |

| Ar-C -O (ipso) | 157.0 - 159.0 |

| Ar-C (para) | 121.0 - 123.0 |

| Ar-C (meta) | 129.0 - 131.0 |

| Ar-C (ortho) | 114.0 - 116.0 |

| -O-C H₂-C=O | 66.0 - 68.0 |

| -C(=O)-N-(C H₂)- | 42.0 - 44.0 |

| -NH-(C H₂)- | 45.0 - 47.0 |

Predictions are based on typical values for similar functional groups and analysis of related compounds.[2][3]

Interpretation:

-

Carbonyl Carbon: The amide carbonyl carbon is expected to resonate at the downfield end of the spectrum, typically in the range of δ 168-170 ppm.

-

Aromatic Carbons: The aromatic carbons will appear between δ 114-159 ppm, with the ipso-carbon attached to the ether oxygen being the most deshielded.

-

Aliphatic Carbons: The methylene carbon of the acetyl group (-O-C H₂-C=O) is expected around δ 66-68 ppm. The two non-equivalent sets of piperazine carbons are predicted to appear in the range of δ 42-47 ppm.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 1-(Phenoxyacetyl)piperazine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-1024 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for 1-(Phenoxyacetyl)piperazine

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3200 - 3400 | Medium, broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (amide) | 1640 - 1680 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

| C-O-C Stretch (aryl ether) | 1200 - 1250 (asymmetric) | Strong |

| 1000 - 1050 (symmetric) | Medium | |

| C-N Stretch (amide/amine) | 1100 - 1300 | Medium |

Predictions are based on characteristic IR frequencies for the respective functional groups.[4][5]

Interpretation: The IR spectrum of 1-(Phenoxyacetyl)piperazine is expected to be dominated by a strong absorption band for the amide carbonyl (C=O) stretch around 1650 cm⁻¹. The presence of the piperazine N-H group should give rise to a medium, broad absorption in the 3200-3400 cm⁻¹ region. Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups will be observed just below 3000 cm⁻¹. The characteristic strong C-O-C stretching of the aryl ether will be prominent in the 1200-1250 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The nominal molecular weight of 1-(Phenoxyacetyl)piperazine (C₁₂H₁₆N₂O₂) is 220.27 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺˙) is expected at m/z 220.

-

Base Peak: The base peak is likely to result from a stable fragment. A probable candidate is the tropylium ion or a related aromatic fragment.

-

Key Fragmentation Pathways: The fragmentation of 1-(Phenoxyacetyl)piperazine is expected to proceed through several key pathways, primarily involving the cleavage of the amide bond and the piperazine ring.

Caption: Proposed mass fragmentation pathway for 1-(Phenoxyacetyl)piperazine.

Interpretation of Fragmentation:

-

Cleavage of the C-N amide bond can lead to the formation of the phenoxyacetyl cation at m/z 135 and the piperazine radical cation at m/z 85.

-

The phenoxyacetyl cation (m/z 135) can further lose a molecule of carbon monoxide (CO) to form the phenoxy cation at m/z 93, or undergo rearrangement to form the stable tropylium ion at m/z 91.

-

The phenoxy cation (m/z 93) can subsequently lose CO to yield a fragment at m/z 65.

-

Fragmentation of the piperazine ring itself will lead to a series of smaller fragments.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is suitable for generating fragment ions, while softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for observing the molecular ion.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Scan a relevant mass range (e.g., m/z 50-500) to obtain the mass spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 1-(Phenoxyacetyl)piperazine. The presented NMR, IR, and MS data, derived from the analysis of its constituent fragments and related structures, serve as a valuable reference for scientists engaged in the synthesis and characterization of this compound. Experimental verification of these predictions will be essential for definitive structural confirmation. The provided protocols offer a standardized approach for obtaining high-quality spectroscopic data for 1-(Phenoxyacetyl)piperazine and its analogues.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19188, Phenoxyacetic acid. Retrieved from [Link]

- Yılmaz, F., Parlak, A., & Kolcu, F. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 469-476.

-

Wikipedia. (2023, December 2). Phenoxyacetic acid. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid, phenoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83795, 1-Acetylpiperazine. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). 13889-98-0 | 1-Acetylpiperazine, 98%. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000742 - Phenoxyacetic Acid. Retrieved from [Link]

Sources

Methodological & Application

High-yield synthesis protocol for 1-(Phenoxyacetyl)piperazine

Application Note & Protocol

A High-Yield, Scalable Synthesis Protocol for 1-(Phenoxyacetyl)piperazine

Abstract: 1-(Phenoxyacetyl)piperazine is a valuable scaffold in medicinal chemistry and drug development, serving as a key intermediate for various pharmacologically active compounds.[1][2] This document provides a detailed, robust, and high-yield protocol for the synthesis of 1-(Phenoxyacetyl)piperazine via the acylation of piperazine with phenoxyacetyl chloride. We delve into the mechanistic underpinnings of the reaction, offer step-by-step experimental procedures, and discuss critical parameters for process optimization to ensure reproducibility and high purity. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for producing this important building block.

Scientific Foundation and Mechanistic Overview

The synthesis of 1-(Phenoxyacetyl)piperazine is fundamentally a nucleophilic acyl substitution reaction. This classic transformation involves the attack of a nucleophile (piperazine) on an electrophilic carbonyl carbon of an acyl group (phenoxyacetyl chloride), leading to the formation of a stable amide bond.

1.1. The Reaction Scheme

The overall transformation proceeds as follows:

1.2. Mechanism of Action: Nucleophilic Acyl Substitution

The reaction is initiated by the lone pair of electrons on one of the nitrogen atoms of the piperazine ring, which acts as the nucleophile. This nitrogen attacks the highly electrophilic carbonyl carbon of phenoxyacetyl chloride. The electrophilicity of this carbon is significantly enhanced by the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This attack forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. The resulting protonated amide is then deprotonated by another molecule of piperazine, which acts as a base, to yield the final product, 1-(Phenoxyacetyl)piperazine, and piperazine hydrochloride.

1.3. Controlling Selectivity: Mono-acylation vs. Di-acylation

A primary challenge in the functionalization of piperazine is achieving selective mono-substitution, as the product, 1-(Phenoxyacetyl)piperazine, still possesses a reactive secondary amine. Di-acylation can occur, leading to the formation of the undesired 1,4-bis(phenoxyacetyl)piperazine byproduct. This protocol employs two key strategies to ensure high selectivity for the mono-acylated product:

-

Stoichiometric Control: A significant molar excess of piperazine is used relative to the phenoxyacetyl chloride. This statistical advantage ensures that the acyl chloride is more likely to encounter an unreacted piperazine molecule than a mono-substituted one.

-

In-Situ Acid Scavenging: The excess piperazine also serves as an effective and economical base to neutralize the hydrogen chloride (HCl) generated during the reaction. The formation of piperazine hydrochloride salt reduces the nucleophilicity of the remaining piperazine, but the large excess ensures sufficient free base is available to complete the reaction.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adapted for larger quantities with appropriate equipment and safety considerations.

2.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Purity | Supplier |

| Piperazine (Anhydrous) | 86.14 | 43.07 g | 5.0 | ≥99% | Sigma-Aldrich |

| Phenoxyacetyl Chloride | 170.59 | 17.06 g | 1.0 | ≥98% | Sigma-Aldrich |

| Dichloromethane (DCM) | 84.93 | 400 mL | - | Anhydrous, ≥99.8% | Fisher Scientific |

| Sodium Hydroxide (NaOH) | 40.00 | As required | - | Pellets, ≥97% | VWR |

| Deionized Water | 18.02 | As required | - | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | As required | - | Granular, ≥97% | Acros Organics |

| Isopropyl Alcohol | 60.10 | As required | - | ACS Grade | EMD Millipore |

2.2. Equipment

-

1 L three-neck round-bottom flask

-

Mechanical stirrer with stirring rod and paddle

-

Pressure-equalizing dropping funnel (250 mL)

-

Reflux condenser with a drying tube (filled with CaCl₂)

-

Thermometer or thermocouple probe

-

Ice-water bath

-

Separatory funnel (1 L)

-

Rotary evaporator

-

Büchner funnel and filtration flask

-

Standard laboratory glassware

2.3. Safety Precautions

-

Piperazine: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer.[3][4] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

-

Phenoxyacetyl Chloride: A lachrymator and corrosive. It reacts violently with water to release HCl gas. All operations must be conducted in a fume hood, and moisture must be strictly excluded.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

2.4. Step-by-Step Synthesis Procedure

-

Reactor Setup: Assemble the 1 L three-neck flask with the mechanical stirrer, dropping funnel, and a thermometer. Ensure all glassware is dry. Place the flask in an ice-water bath.

-

Piperazine Solution: In the flask, dissolve piperazine (43.07 g, 0.5 mol) in anhydrous dichloromethane (300 mL). Begin stirring to ensure complete dissolution. Cool the solution to 0-5 °C.

-

Acyl Chloride Addition: Prepare a solution of phenoxyacetyl chloride (17.06 g, 0.1 mol) in anhydrous dichloromethane (100 mL) and load it into the dropping funnel.

-

Reaction: Add the phenoxyacetyl chloride solution dropwise to the stirred piperazine solution over a period of 60-90 minutes. Causality: A slow, controlled addition is critical to manage the exothermic nature of the acylation and to minimize localized high concentrations of the acylating agent, which could favor di-substitution. Maintain the internal temperature of the reaction mixture between 0 °C and 5 °C throughout the addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion. The formation of a white precipitate (piperazine hydrochloride) will be observed.

-

Work-up & Extraction:

-

Transfer the reaction mixture to a 1 L separatory funnel.

-

Add 200 mL of deionized water and shake. A significant portion of the piperazine hydrochloride and excess piperazine will move into the aqueous layer.

-

Separate the organic layer.

-

Wash the organic layer sequentially with:

-

2 x 150 mL of 1 M NaOH solution to remove any remaining piperazine hydrochloride and unreacted phenoxyacetyl chloride. Trustworthiness: This basic wash ensures that the final product is free of acidic impurities.

-

1 x 150 mL of deionized water.

-

1 x 150 mL of brine (saturated NaCl solution) to aid in the separation of the layers.

-

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as a viscous oil or off-white solid.

2.5. Purification: Recrystallization

-

Dissolve the crude product in a minimum amount of hot isopropyl alcohol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (4 °C) for several hours to maximize crystal formation.

-

Collect the white, crystalline product by vacuum filtration using a Büchner funnel.[5]

-

Wash the crystals with a small amount of cold isopropyl alcohol to remove any residual soluble impurities.

-

Dry the purified 1-(Phenoxyacetyl)piperazine under vacuum to a constant weight.

Expected Yield: 85-95%. Expected Appearance: White crystalline solid. Expected Melting Point: ~108-111 °C.

Workflow and Mechanism Visualization

The following diagrams illustrate the experimental workflow and the underlying chemical mechanism.

Caption: High-level experimental workflow for the synthesis of 1-(Phenoxyacetyl)piperazine.

Caption: Simplified reaction mechanism: Nucleophilic acyl substitution.

References

-

Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

- Google Patents. US6603003B2 - Method for the preparation of piperazine and its derivatives.

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

-

MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available from: [Link]

-

MDPI. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Available from: [Link]

-

ResearchGate. (PDF) Methods for the catalytic synthesis of piperazine. Available from: [Link]

-